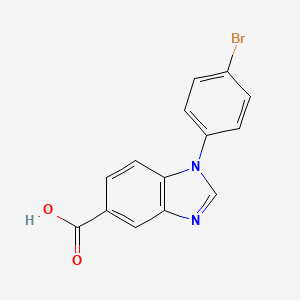

1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid

CAS No.: 452088-75-4

Cat. No.: VC8117165

Molecular Formula: C14H9BrN2O2

Molecular Weight: 317.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 452088-75-4 |

|---|---|

| Molecular Formula | C14H9BrN2O2 |

| Molecular Weight | 317.14 g/mol |

| IUPAC Name | 1-(4-bromophenyl)benzimidazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C14H9BrN2O2/c15-10-2-4-11(5-3-10)17-8-16-12-7-9(14(18)19)1-6-13(12)17/h1-8H,(H,18,19) |

| Standard InChI Key | VYDWHKVZOFRHTQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O)Br |

| Canonical SMILES | C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O)Br |

Introduction

Structural and Physicochemical Properties

The compound’s structure consists of a planar benzimidazole ring system fused with a benzene ring, where the 1-position is substituted with a 4-bromophenyl group, and the 5-position features a carboxylic acid functional group . Key physicochemical parameters include:

The bromine atom at the 4-position of the phenyl group enhances electrophilic substitution reactivity, while the carboxylic acid group enables salt formation and hydrogen bonding . Crystallographic studies of analogous compounds reveal dihedral angles of 27.79°–64.43° between the benzimidazole core and substituted aromatic rings, influencing packing and intermolecular interactions .

Synthesis and Optimization

Heterocyclization Reactions

A common synthetic route involves the cyclocondensation of ethyl 4-(methylamino)-3-nitrobenzoate with 4-bromo-substituted benzaldehydes in the presence of sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO) at 90°C . This one-pot method proceeds via nitro group reduction and subsequent cyclization, yielding the benzimidazole core . For example:

Base hydrolysis (e.g., NaOH in ethanol) then converts the ester to the carboxylic acid .

Solid-Phase Synthesis

Alternative methods employ Merrifield resin-bound intermediates to streamline purification. For instance, resin-bound 4-chloro-3-nitrobenzoate reacts with 4-bromoaniline, followed by reduction and cyclocondensation with aldehydes, yielding the target compound after cleavage . This approach achieves yields of 70–85% and minimizes byproducts .

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum exhibits key absorptions at:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 317.0 [M+H]⁺, with fragmentation patterns consistent with loss of CO₂ (m/z 273) and Br (m/z 238) .

Biological and Pharmacological Applications

Anticancer Activity

Derivatives of 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid exhibit pro-apoptotic effects in leukemic cells (IC₅₀ = 3 μM) . Mechanistic studies indicate:

-

S/G₂ cell cycle arrest via downregulation of CDK2 and cyclin B1 .

-

PARP cleavage and DNA strand breaks, indicative of apoptosis .

Future Directions

Further studies should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume